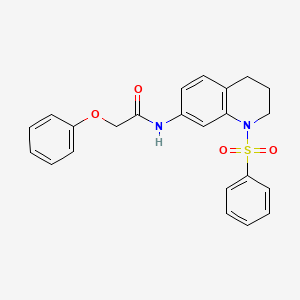
1-(3-chlorophenyl)-N-(4-cyanooxan-4-yl)-2-oxopyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chlorophenyl)-N-(4-cyanooxan-4-yl)-2-oxopyrrolidine-3-carboxamide, also known as CCPCC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
1-(3-chlorophenyl)-N-(4-cyanooxan-4-yl)-2-oxopyrrolidine-3-carboxamide exerts its therapeutic effects through the inhibition of various enzymes, including histone deacetylases (HDACs) and monoamine oxidases (MAOs). HDACs are enzymes that regulate gene expression, and their inhibition by this compound leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. MAOs are enzymes that break down neurotransmitters, and their inhibition by this compound leads to increased levels of neurotransmitters in the brain, resulting in neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of HDACs and MAOs, and the improvement of cognitive function in Alzheimer's and Parkinson's disease models. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3-chlorophenyl)-N-(4-cyanooxan-4-yl)-2-oxopyrrolidine-3-carboxamide in lab experiments is its potential for use in the treatment of various diseases. However, one limitation is the lack of knowledge regarding its long-term safety and efficacy.
Zukünftige Richtungen
For research on 1-(3-chlorophenyl)-N-(4-cyanooxan-4-yl)-2-oxopyrrolidine-3-carboxamide include further investigation into its therapeutic potential for various diseases, the development of more efficient synthesis methods, and the exploration of its safety and efficacy in long-term use. Additionally, research on the pharmacokinetics and pharmacodynamics of this compound could provide valuable insights into its mechanism of action and potential therapeutic applications.
Synthesemethoden
1-(3-chlorophenyl)-N-(4-cyanooxan-4-yl)-2-oxopyrrolidine-3-carboxamide can be synthesized through a multistep process involving the reaction of 3-chlorobenzaldehyde with malononitrile to produce 3-chlorophenyl-3-cyanoacrylonitrile. This intermediate compound is then reacted with ethyl oxalyl chloride to form ethyl 2-(3-chlorophenyl)-4-cyano-3-oxobutanoate. The final step involves the reaction of this compound with 1-pyrrolidinecarboxamide to produce this compound.
Wissenschaftliche Forschungsanwendungen
1-(3-chlorophenyl)-N-(4-cyanooxan-4-yl)-2-oxopyrrolidine-3-carboxamide has shown potential for use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In Alzheimer's and Parkinson's disease research, this compound has been shown to have neuroprotective effects and improve cognitive function.
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-N-(4-cyanooxan-4-yl)-2-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c18-12-2-1-3-13(10-12)21-7-4-14(16(21)23)15(22)20-17(11-19)5-8-24-9-6-17/h1-3,10,14H,4-9H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFXJSWXQYFGLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1C(=O)NC2(CCOCC2)C#N)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


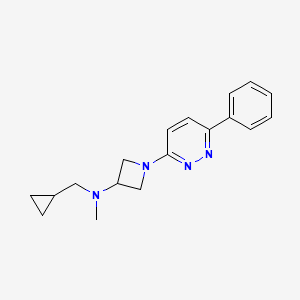
![1-({1-[6-(2-Thienyl)pyridazin-3-yl]piperidin-4-yl}carbonyl)indoline](/img/structure/B3003201.png)
![3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-(5-phenyl-1,2,4-thiadiazol-3-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B3003202.png)

![[4-(2-Methoxyphenyl)piperazin-1-yl]acetic acid](/img/structure/B3003204.png)
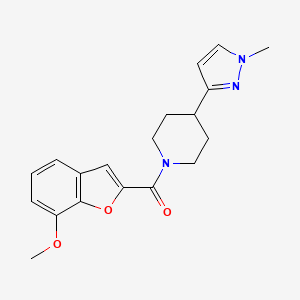
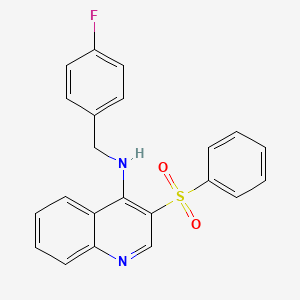
![5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3003211.png)
![1-Azaspiro[4.4]nonane-3-carboxylic acid;hydrochloride](/img/structure/B3003212.png)
![ethyl 2-(2-((1-(2-(3,4-dimethylbenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3003214.png)
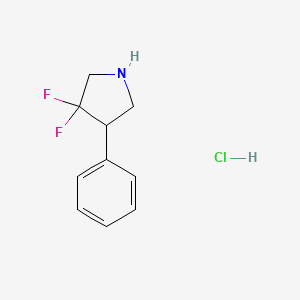
![2,5-dimethoxy-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B3003218.png)
